![molecular formula C26H21NO4S B2405820 Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 391866-75-4](/img/structure/B2405820.png)
Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings (benzene rings). It also contains an amide functional group (benzamido) and an ester functional group (carboxylate). The presence of the phenoxy group indicates a phenyl ring connected through an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be planar due to the conjugated system of the thiophene and phenyl rings. The electron-donating oxygen atom in the phenoxy group and the electron-withdrawing amide and ester groups would contribute to the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiophene ring can undergo electrophilic aromatic substitution reactions, and the amide and ester groups can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and ester groups would likely make the compound somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
Research has explored the synthesis of new aromatic polyimides, highlighting the significance of such compounds in materials science. These polyimides exhibit solubility in various organic solvents and show high thermal stability, which could imply potential applications for Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate in creating materials with specific desirable properties, such as thermal resistance and solubility in fabrication processes (Butt et al., 2005).
Organic Photovoltaics and Semiconductor Materials
The design and synthesis of conjugated polymers incorporating 3,4-ethylenedioxythiophene as the conjugated side chain illustrate the potential for such compounds to enhance the performance of polymer photodetectors and organic photovoltaic cells. These modifications have shown to significantly reduce the dark current in these devices without a considerable decrease in photovoltaic properties, suggesting a pathway for the application of this compound in the development of high-performance electronic devices (Zhang et al., 2015).
Synthesis of Bridged 3-Benzazepine Derivatives
In the realm of organic chemistry, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues showcases the versatility of ethyl derivatives in synthesizing complex organic compounds. This type of research indicates potential applications of this compound in the synthesis of novel organic compounds with specific biological or chemical properties (Gentles et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing of its biological activity, potential side effects, and efficacy compared to existing treatments .
properties
IUPAC Name |
ethyl 3-[(4-phenoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c1-2-30-26(29)24-22(17-23(32-24)18-9-5-3-6-10-18)27-25(28)19-13-15-21(16-14-19)31-20-11-7-4-8-12-20/h3-17H,2H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJJJJKUQUYMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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